molecular formula C23H25ClN2O B13739393 Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- CAS No. 596-42-9

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-

Cat. No.: B13739393
CAS No.: 596-42-9
M. Wt: 380.9 g/mol
InChI Key: OWOSWOVOVQGAHZ-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is a triarylmethanol derivative characterized by a central benzenemethanol backbone substituted with a chlorine atom at the 2-position and two 4-(dimethylamino)phenyl groups at the alpha positions. The chlorine substituent likely enhances electrophilic reactivity and influences solubility compared to amino-substituted analogs.

Properties

CAS No.

596-42-9

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

(2-chlorophenyl)-bis[4-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C23H25ClN2O/c1-25(2)19-13-9-17(10-14-19)23(27,21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,27H,1-4H3

InChI Key

OWOSWOVOVQGAHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the chlorination of benzenemethanol followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Methodology

The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. This method allows for:

  • Isolation of Impurities : Useful in preparative separation.
  • Pharmacokinetic Studies : Facilitates the study of drug absorption and metabolism .

Pharmaceutical Applications

Benzenemethanol derivatives are often explored for their pharmaceutical properties due to their structural characteristics.

Pharmacokinetics and Toxicology

Studies have indicated that compounds similar to Benzenemethanol can exhibit various pharmacokinetic profiles. Research into the toxicity and metabolic pathways is crucial for understanding their safety and efficacy in medicinal applications. Notably, investigations into:

  • Genotoxicity
  • Subchronic Toxicity
  • Carcinogenicity

These studies are essential for regulatory compliance and ensuring safe use in therapeutic contexts .

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers.

Polymerization Processes

Benzenemethanol derivatives can be utilized as intermediates in the synthesis of advanced polymers. These polymers may possess enhanced mechanical properties and thermal stability, making them suitable for various industrial applications such as:

  • Coatings
  • Adhesives
  • Composites

Case Studies

Several case studies highlight the practical applications of Benzenemethanol derivatives:

Case Study: HPLC Method Development

A study conducted on the separation of Benzenemethanol using a Newcrom R1 HPLC column demonstrated effective isolation of the compound from complex mixtures. The results indicated high resolution and reproducibility, confirming its utility in analytical laboratories .

Case Study: Toxicological Assessment

Research focusing on the toxicological profile of similar compounds revealed critical insights into their safety margins. The studies assessed various endpoints including reproductive toxicity and developmental effects, providing a comprehensive understanding necessary for pharmaceutical development .

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzenemethanol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- Not specified* C₂₃H₂₄ClN₂O ~394.9 (estimated) 2-Cl, two 4-(NMe₂)Ph Hypothesized: Dye intermediates
Benzenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(methylamino)- 561-41-1 C₂₃H₂₈N₃O 362.5 4-NHMe, two 4-(NMe₂)Ph Ink production
Benzenemethanol, 4-(dimethylamino)-α-[4-(dimethylamino)phenyl]-α-phenyl-, hydrochloride 123333-61-9 C₂₃H₂₆N₂O·HCl 382.93 Two 4-(NMe₂)Ph, Ph, HCl salt Dyes (e.g., Malachite Green derivatives)

Physicochemical Properties

  • Electron Effects: The 2-chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to methylamino (electron-donating) groups in CAS 561-41-1. This difference may enhance electrophilic substitution reactivity in the target compound .
  • Solubility: Hydrochloride salts (e.g., CAS 123333-61-9) exhibit higher water solubility due to ionic character, whereas the non-ionic chloro derivative may favor organic solvents .
  • Basicity: Dimethylamino groups impart basicity, enabling salt formation. The absence of a protonatable amino group in the target compound may limit this behavior compared to CAS 561-41-1 .

Biological Activity

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- (CAS Number: 596-42-9) is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and toxicology. This compound features a complex structure characterized by a chlorinated phenyl group and dimethylamino substituents, which may contribute to its biological properties.

  • Molecular Formula : C23H25ClN2O
  • Molecular Weight : 380.921 g/mol
  • LogP : 4.67 (indicating lipophilicity)
  • InChI Key : OWOSWOVOVQGAHZ-UHFFFAOYSA-N

These properties suggest that the compound is likely to have significant interactions with biological membranes and may influence various cellular processes.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzenemethanol have been shown to induce apoptosis in cancer cell lines. In particular, research focusing on piperidine derivatives has highlighted their potential in cancer therapy through mechanisms such as:

  • Cytotoxicity : Compounds similar to benzenemethanol have demonstrated cytotoxic effects against various tumor cell lines, including hypopharyngeal tumors.
  • Apoptosis Induction : The ability to trigger programmed cell death is a critical aspect of anticancer agents. Certain derivatives have shown enhanced apoptosis induction compared to established chemotherapeutics like bleomycin .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly regarding cholinesterase inhibition. Inhibitors of acetylcholinesterase (AChE) are valuable in treating neurodegenerative diseases such as Alzheimer's disease:

  • Cholinesterase Inhibition : Compounds with similar structures have been identified as dual inhibitors of AChE and butyrylcholinesterase (BuChE), which are crucial for modulating neurotransmitter levels in the brain .
  • Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties, contributing to their neuroprotective effects .

Toxicological Considerations

Despite its potential therapeutic benefits, the biological activity of benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- must be carefully evaluated for toxicity:

  • Aquatic Toxicity : Predictive models suggest that compounds with similar structures may exhibit varying degrees of aquatic toxicity. This is essential for environmental safety assessments and regulatory compliance .
  • Mutagenicity : Some structural analogs have been flagged for potential mutagenic effects, necessitating thorough evaluation through QSAR (Quantitative Structure-Activity Relationship) models and experimental validation .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized a series of piperidine derivatives and evaluated their anticancer properties. The study found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines while also inducing apoptosis through specific molecular pathways .
  • Neuropharmacological Assessment :
    • A study explored the dual inhibition of cholinesterases by compounds structurally related to benzenemethanol. The findings suggested that these compounds could improve cognitive function in models of Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

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